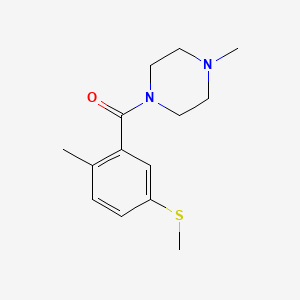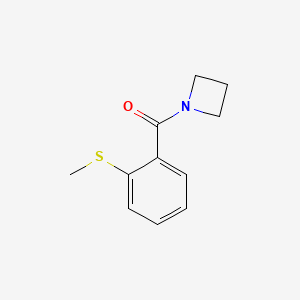
1-(Azetidin-1-yl)-2-phenylsulfanylethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Azetidin-1-yl)-2-phenylsulfanylethanone, also known as APSE, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. APSE is a chiral molecule that contains both sulfur and nitrogen atoms, making it a unique and interesting compound for study. In
作用机制
The mechanism of action of 1-(Azetidin-1-yl)-2-phenylsulfanylethanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. Specifically, 1-(Azetidin-1-yl)-2-phenylsulfanylethanone has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels in the brain, which has been linked to improved cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(Azetidin-1-yl)-2-phenylsulfanylethanone are still being studied, but preliminary research has shown that it may have a range of effects on the body. In addition to its potential cognitive benefits, 1-(Azetidin-1-yl)-2-phenylsulfanylethanone has been shown to have antioxidant and anti-inflammatory properties. It has also been shown to have an effect on the immune system, although the exact mechanism of this effect is not yet understood.
实验室实验的优点和局限性
One of the main advantages of using 1-(Azetidin-1-yl)-2-phenylsulfanylethanone in lab experiments is its unique structure, which allows for a range of potential applications. Additionally, the synthesis method for 1-(Azetidin-1-yl)-2-phenylsulfanylethanone is well-established, making it relatively easy to obtain. However, one limitation of using 1-(Azetidin-1-yl)-2-phenylsulfanylethanone in lab experiments is its potential toxicity. While 1-(Azetidin-1-yl)-2-phenylsulfanylethanone has not been shown to be highly toxic, it is important to use caution when handling and using this compound.
未来方向
There are many potential future directions for research on 1-(Azetidin-1-yl)-2-phenylsulfanylethanone. One area of interest is its potential as a drug candidate for the treatment of cognitive disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 1-(Azetidin-1-yl)-2-phenylsulfanylethanone and its effects on the body. Finally, 1-(Azetidin-1-yl)-2-phenylsulfanylethanone's unique structure may make it useful in the development of new materials and polymers, which could have a range of applications in various fields.
合成方法
The synthesis of 1-(Azetidin-1-yl)-2-phenylsulfanylethanone involves the reaction of phenylsulfanylacetic acid with azetidine in the presence of a catalyst. This reaction results in the formation of 1-(Azetidin-1-yl)-2-phenylsulfanylethanone as a racemic mixture. However, the enantiopure form of 1-(Azetidin-1-yl)-2-phenylsulfanylethanone can be obtained through chiral resolution techniques. The synthesis method for 1-(Azetidin-1-yl)-2-phenylsulfanylethanone has been well-established in the literature and has been used in various studies.
科学研究应用
1-(Azetidin-1-yl)-2-phenylsulfanylethanone has been studied for its potential applications in various scientific fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, 1-(Azetidin-1-yl)-2-phenylsulfanylethanone has been investigated as a potential drug candidate due to its ability to inhibit certain enzymes and receptors. In organic synthesis, 1-(Azetidin-1-yl)-2-phenylsulfanylethanone has been used as a chiral building block for the synthesis of other compounds. In materials science, 1-(Azetidin-1-yl)-2-phenylsulfanylethanone has been studied for its potential use in the development of new polymers and materials.
属性
IUPAC Name |
1-(azetidin-1-yl)-2-phenylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOS/c13-11(12-7-4-8-12)9-14-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKXPKRHLLLLBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)CSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-1-yl)-2-phenylsulfanylethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)benzamide](/img/structure/B7474439.png)

![[3-(Methylsulfanylmethyl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7474453.png)
![Azetidin-1-yl-[3-(methylsulfanylmethyl)phenyl]methanone](/img/structure/B7474494.png)





![Methyl 4-[(3-chloropyridin-2-yl)sulfanylmethyl]benzoate](/img/structure/B7474544.png)


![1-[4-[3-(Methoxymethyl)benzoyl]piperazin-1-yl]ethanone](/img/structure/B7474554.png)
